1-Benzylpiperidine-3,3-diol hydrobromide 1-Benzylpiperidine-3,3-diol hydrobromide
Brand Name: Vulcanchem
CAS No.: 61995-16-2
VCID: VC15899789
InChI: InChI=1S/C12H17NO2.BrH/c14-12(15)7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,14-15H,4,7-10H2;1H
SMILES:
Molecular Formula: C12H18BrNO2
Molecular Weight: 288.18 g/mol

1-Benzylpiperidine-3,3-diol hydrobromide

CAS No.: 61995-16-2

Cat. No.: VC15899789

Molecular Formula: C12H18BrNO2

Molecular Weight: 288.18 g/mol

* For research use only. Not for human or veterinary use.

1-Benzylpiperidine-3,3-diol hydrobromide - 61995-16-2

Specification

CAS No. 61995-16-2
Molecular Formula C12H18BrNO2
Molecular Weight 288.18 g/mol
IUPAC Name 1-benzylpiperidine-3,3-diol;hydrobromide
Standard InChI InChI=1S/C12H17NO2.BrH/c14-12(15)7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,14-15H,4,7-10H2;1H
Standard InChI Key HXOIITJZXKWPKT-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)CC2=CC=CC=C2)(O)O.Br

Introduction

Chemical Identification and Structural Characteristics

Molecular and Structural Properties

The IUPAC name of this compound is 1-benzylpiperidine-3,3-diol hydrobromide, reflecting its piperidine backbone, benzyl substituent, and dual hydroxyl groups at the 3-position . Key identifiers include:

PropertyValueSource
CAS Number61995-16-2
Molecular FormulaC12H18BrNO2\text{C}_{12}\text{H}_{18}\text{BrNO}_2
Molecular Weight288.18 g/mol
SMILESC1CC(CN(C1)CC2=CC=CC=C2)(O)O.Br
InChIKeyHXOIITJZXKWPKT-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, with the benzyl group enhancing lipophilicity and the diol groups contributing to hydrogen-bonding interactions. The hydrobromide salt improves solubility in polar solvents, a critical factor in its synthetic utility .

Synthesis and Manufacturing Processes

Synthetic Routes

  • Benzylamine alkylation: Benzylamine reacts with halogenated esters or ketones to form intermediates .

  • Cyclization: Intramolecular cyclization under basic or acidic conditions yields the piperidine ring .

  • Hydrobromide salt formation: Treatment with hydrobromic acid stabilizes the final product .

A patent describing the synthesis of 1-benzyl-3-piperidone hydrochloride (CN105622444A) highlights the use of benzylamine and halogenated ethyl acetate in the presence of alkali, followed by cyclization and acidification . Adapting this methodology could involve introducing diol groups via oxidation or hydrolysis, though specific protocols remain unreported.

Downstream Applications

The compound serves as a precursor in pharmaceutical synthesis, particularly for analogs of antimalarial agents like halofuginone hydrobromide . Its diol functionality enables further derivatization, such as esterification or glycosylation, to enhance bioavailability or target specificity.

Physicochemical Properties

Solubility and Stability

1-Benzylpiperidine-3,3-diol hydrobromide is sparingly soluble in water but dissolves in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO) . The hydrobromide salt enhances stability, reducing hygroscopicity compared to freebase forms. Storage recommendations include airtight containers at room temperature to prevent decomposition .

Thermal and Optical Characteristics

Hazard ClassGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye DamageH319Use eye protection
Respiratory IrritationH335Ensure adequate ventilation

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